molecular formula C9H11N5O3 B1469781 5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1447963-62-3

5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1469781
CAS No.: 1447963-62-3
M. Wt: 237.22 g/mol
InChI Key: BYQMYHXLDGNUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H11N5O3 and its molecular weight is 237.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrogen-bonding interactions, which are crucial for its stability and function . The compound’s interactions with enzymes and proteins can influence its biochemical properties and its role in metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can impact the density and thermal properties of cells, which in turn affects their overall function

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form hydrogen bonds and interact with other molecules is key to its mechanism of action . These interactions are essential for its stability and function in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits good thermal stability and acceptable sensitivity values, which are crucial for its use in various biochemical applications . Understanding these temporal effects is essential for optimizing its use in research and medical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it may exhibit toxic or adverse effects. Studies have shown that the compound’s impact on cellular function and metabolic pathways can change with varying dosages . Understanding these dosage effects is crucial for determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its function in these pathways. The compound’s effects on metabolic flux and metabolite levels are important for understanding its role in biochemical processes . These interactions are crucial for its stability and function in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that influence its localization and accumulation within cells . Understanding these transport and distribution mechanisms is crucial for optimizing its use in biochemical and medical applications.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for optimizing its use in research and therapeutic applications.

Properties

IUPAC Name

5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-4-5(7(15)12-9(16)11-4)2-3-6-13-14-8(10)17-6/h2-3H2,1H3,(H2,10,14)(H2,11,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQMYHXLDGNUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.